molecular formula C7H14O3 B1398113 (5,5-Dimethyl-1,3-dioxan-2-yl)methanol CAS No. 913695-80-4

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol

Cat. No. B1398113
CAS RN: 913695-80-4
M. Wt: 146.18 g/mol
InChI Key: PTMSWUPHDRNEMA-UHFFFAOYSA-N
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Description

“(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by its CAS number 913695-80-4 .


Synthesis Analysis

The synthesis of “(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” involves reactions of both amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This process can either directly provide the goal products N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .


Molecular Structure Analysis

The molecular structure of “(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” is represented by the InChI code 1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 . The compound has a molecular weight of 146.18 g/mol .


Chemical Reactions Analysis

The proposed reaction scheme for the isomerization of 5,5-dimethyl-1,3-dioxane involves protonation of the parent molecule, formation of the oxonium ion, breaking of the C-O bond with receipt of alkoxycarbenium ion, rearrangement of the alkoxycarbenium ion by two successive 1,3-displacement or 1,5 displacement of positive charge, and deprotonation of the oxycarbenium ion with formation of the reaction product .


Physical And Chemical Properties Analysis

“(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” has a molecular weight of 146.18 g/mol . Its exact mass is 146.094294304 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Catalytic Potential

The acid-catalyzed condensation of glycerol with aldehydes and ketones to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols has been investigated for its potential in glycerol conversion into novel platform chemicals. The focus is on promoting the formation of [1,3]dioxan-5-ols due to their use as precursors for 1,3-propanediol derivatives, which could be related to the research of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol (Deutsch, Martin, & Lieske, 2007).

Asymmetric Synthesis of α-Hydroxy Esters

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol derivatives, like (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, have been synthesized and evaluated as chiral auxiliaries for asymmetric synthesis of α-hydroxy esters. This showcases their utility in stereocontrolled chemical synthesis (Jung, Ho, & Kim, 2000).

Structural Characterization

The structure of related compounds like 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol, which contain similar dioxane structures, has been studied for its potential use in enantioselective synthesis (Gallagher et al., 1993).

Novel Routes to Cleaner Fuel

Research into the conversion of methanol to dimethyl ether (a simpler ether) suggests a novel synthesis route involving methanol dehydration. This work underscores the significance of methanol and its derivatives in green combustion fuels (Cassone et al., 2017).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds containing the (5,5-Dimethyl-1,3-dioxan-2-yl)methanol framework, such as [(4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol], have been studied. This highlights the role of these structures in advanced molecular design (Li, Wang, & Chen, 2001).

Photolytic Studies

Investigations into the photolysis of diazo compounds like 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane reveal the formation of stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acids. Such studies are crucial for understanding the photochemical behavior of related dioxane compounds (Nikolaev, Khimich, & Korobitsyna, 1985).

Conversion to Hydrocarbons

The conversion of methanol to hydrocarbons using zeolite catalysts, where methanol is first dehydrated to dimethyl ether, illustrates the potential of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol and its derivatives in hydrocarbon synthesis (Chang, Lang, & Smith, 1977).

Stereochemical Studies

Stereochemical studies on 2-methoxy-1,3-dioxanes like (5,5-Dimethyl-1,3-dioxan-2-yl)methanol derivatives reveal insights into the mechanisms of methanolysis and stereocontrol in organic synthesis (Perrin & Engler, 1997).

properties

IUPAC Name

(5,5-dimethyl-1,3-dioxan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMSWUPHDRNEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-((benzyloxy)methyl)-5,5-dimethyl-1,3-dioxane (7.6 g, 32.2 mmol) obtained by the step (1a) was mixed with 20% palladium hydroxide (700 mg) and ethyl acetate (70 ml). The mixture was stirred in a hydrogen atmosphere overnight. The reaction mixture was allowed to stand for further 5 days in the same hydrogen atmosphere. The reaction vessel was purged with nitrogen, the catalyst was filtered off, and the solvent was distilled off to obtain the title compound (4 g, yield: 85%) as a white solid.
Name
2-((benzyloxy)methyl)-5,5-dimethyl-1,3-dioxane
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mg
Type
catalyst
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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